molecular formula C13H16N4S B14323387 1-Ketojulolidine thiosemicarbazone CAS No. 101077-39-8

1-Ketojulolidine thiosemicarbazone

Cat. No.: B14323387
CAS No.: 101077-39-8
M. Wt: 260.36 g/mol
InChI Key: SVNVKRXDKDLTEB-RVDMUPIBSA-N
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Description

1-Ketojulolidine thiosemicarbazone is a compound belonging to the thiosemicarbazone family, which is known for its diverse biological activities. Thiosemicarbazones are derived from the reaction of thiosemicarbazide with aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ketojulolidine thiosemicarbazone can be synthesized through the reaction of 1-ketojulolidine with thiosemicarbazide. The reaction typically involves the condensation of the carbonyl group of 1-ketojulolidine with the thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiosemicarbazone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Ketojulolidine thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Studied for its antimicrobial properties against bacteria and fungi.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-ketojulolidine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:

    Molecular Targets: The compound can bind to metal ions, forming complexes that interfere with cellular processes.

    Pathways Involved: It can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

1-Ketojulolidine thiosemicarbazone can be compared with other thiosemicarbazone derivatives:

    Similar Compounds: Thiochromanone thiosemicarbazone, benzothiazepine thiosemicarbazone, and 1,1-dioxo-thiochromanone thiosemicarbazone.

    Uniqueness: this compound exhibits unique structural features that may contribute to its distinct biological activities.

Properties

CAS No.

101077-39-8

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylideneamino]thiourea

InChI

InChI=1S/C13H16N4S/c14-13(18)16-15-11-6-8-17-7-2-4-9-3-1-5-10(11)12(9)17/h1,3,5H,2,4,6-8H2,(H3,14,16,18)/b15-11+

InChI Key

SVNVKRXDKDLTEB-RVDMUPIBSA-N

Isomeric SMILES

C1CC2=C3C(=CC=C2)/C(=N/NC(=S)N)/CCN3C1

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=NNC(=S)N)CCN3C1

Origin of Product

United States

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